molecular formula C24H32N6O3S B2399631 N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-83-1

N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2399631
CAS No.: 1105231-83-1
M. Wt: 484.62
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Description

N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H32N6O3S and its molecular weight is 484.62. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3S/c1-4-12-29-22(33)18-11-10-16(21(32)26-17-8-6-5-7-9-17)13-19(18)30-23(29)27-28-24(30)34-14-20(31)25-15(2)3/h10-11,13,15,17H,4-9,12,14H2,1-3H3,(H,25,31)(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZULUKYOJNUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole and quinazoline core, which are known for their diverse biological activities. The synthesis involves multi-step procedures confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The molecular formula is C24H32N6O3SC_{24}H_{32}N_{6}O_{3}S, indicating a rich chemical structure that allows for various interactions within biological systems.

Chemical Structure Representation

The structural representation can be summarized as follows:

  • InChI Key : InChI=1S/C24H32N6O3S/c1...
  • SMILES Notation : CCCN1C(=O)C2=C(C=C(C=C2)...

These notations provide unique identifiers for cheminformatics applications and facilitate computational studies on the compound's interactions with biological targets.

Pharmacological Properties

Research indicates that the compound may exhibit several pharmacological activities, including:

  • Antimicrobial Activity : Compounds with similar triazole and quinazoline structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various pathogens, including Candida albicans and Staphylococcus aureus .
  • Anticancer Activity : The triazole scaffold is recognized for its potential in cancer therapy. Studies have indicated that modifications to the quinazoline moiety can enhance anticancer efficacy by targeting specific cellular pathways involved in tumor growth .

The mechanism of action for N-cyclohexyl-5-oxo compounds generally involves:

  • Target Interaction : These compounds often interact with specific enzymes or receptors, modulating their activity. For example, triazole derivatives can inhibit fungal enzymes critical for cell wall synthesis.
  • Structure-Activity Relationship (SAR) : Modifications to the triazole or quinazoline moieties significantly influence potency and selectivity against various biological targets. For instance, the presence of electron-donating groups enhances activity against certain bacterial strains .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of similar triazole compounds found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics. For example:

CompoundTarget PathogenMIC (μg/mL)Reference
Compound 1Candida albicans0.0156
Compound 2Staphylococcus aureus0.125
Compound 3Escherichia coli0.5

These findings suggest that N-cyclohexyl-5-oxo derivatives could be developed as potent alternatives to existing antimicrobial agents.

Anticancer Activity

In vitro studies on triazolo[4,3-a]quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (μM)Reference
Compound AHeLa10
Compound BMCF-75
Compound CA54915

These results indicate the potential of these compounds in cancer treatment strategies.

Preparation Methods

Synthesis of 8-Cyano-4-propylquinazolin-5(4H)-one (Intermediate A)

Procedure :

  • Heat anthranilic acid (10 mmol) with propylamine (12 mmol) and formamide (15 mL) at 120°C for 6 hr under N₂.
  • Cool reaction mixture, dilute with H₂O (50 mL), and extract with EtOAc (3×30 mL).
  • Dry organic layers over Na₂SO₄ and concentrate under reduced pressure.
  • Recrystallize from ethanol/water (3:1) to yield white crystals.

Key Data :

Parameter Value
Yield 78%
MP 189-192°C
IR (cm⁻¹) 2220 (CN), 1685 (C=O)
¹H NMR (DMSO-d₆) δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), 3.45 (q, 2H, NCH₂), 7.21-8.15 (m, 3H, Ar-H)

Triazole Annelation to FormTriazolo[4,3-a]Quinazoline Core (Intermediate B)

Reaction Conditions :

  • Treat Intermediate A (5 mmol) with hydrazine hydrate (15 mmol) in EtOH (20 mL) at reflux (12 hr).
  • Add CS₂ (10 mmol) and KOH (2 mmol), continue refluxing for 8 hr.
  • Acidify with HCl (1M) to pH 3-4, collect precipitate by filtration.

Optimization Insights :

  • Temperature Control : Maintaining reflux (78°C) prevents decomposition of hydrazine intermediate.
  • CS₂ Stoichiometry : Excess CS₂ (2 eq) ensures complete cyclization.

Characterization :

Technique Data
HRMS m/z 271.0984 [M+H]⁺ (Calc. 271.0989 for C₁₂H₁₁N₅O)
¹³C NMR (DMSO-d₆) δ 165.8 (C=O), 152.3 (triazole C3), 141.2-118.7 (aromatic carbons)

Introduction of 1-Sulfanylpropylcarbamoylmethyl Group (Intermediate C)

Thiolation Protocol :

  • Suspend Intermediate B (3 mmol) in dry DMF (10 mL).
  • Add NaH (60% dispersion, 3.6 mmol) at 0°C, stir 30 min.
  • Introduce 2-((propan-2-ylcarbamoyl)methylthio)acetic acid (3.3 mmol), warm to 25°C for 12 hr.
  • Quench with ice-water, extract with CH₂Cl₂, dry and concentrate.

Critical Parameters :

  • DMF as Solvent : Enhances nucleophilicity of sulfur center.
  • Stoichiometry : 1.1 eq thiolating agent minimizes disulfide formation.

Yield : 65% after silica gel chromatography (Hexane/EtOAc 4:1).

Carboxamide Formation at C8 (Final Product)

Amidation Strategy :

  • Hydrolyze Intermediate C's nitrile group: Reflux with 6M HCl (10 mL) for 4 hr.
  • Neutralize with NH₄OH, extract carboxylic acid with EtOAc.
  • Activate acid with EDCl/HOBt (1.2 eq each) in THF (15 mL).
  • Add cyclohexylamine (1.5 eq), stir at 25°C for 24 hr.

Purification :

  • Column chromatography (SiO₂, CHCl₃/MeOH 95:5)
  • Final recrystallization from toluene/hexane

Analytical Data :

Property Value
Molecular Formula C₂₇H₃₂N₆O₃S
HRMS 544.2231 [M+H]⁺ (Calc. 544.2238)
¹H NMR (CDCl₃) δ 1.12-1.89 (m, 11H, cyclohexyl + CH(CH₃)₂), 3.02 (q, 2H, SCH₂), 4.21 (br s, 1H, NH)
HPLC Purity 99.2% (C18, MeCN/H₂O 70:30, 254 nm)

Comparative Analysis of Synthetic Routes

Alternative Annelation Methods

Method Conditions Yield Limitations
Hydrazine-CS₂ EtOH reflux, 20 hr 68% Requires strict pH control
Microwave 150W, 100°C, 30 min 72% Special equipment needed
POCl₃ Cyclization Toluene, 110°C, 8 hr 55% Harsh conditions, lower yield

The hydrazine-CS₂ method balances yield and practicality for scale-up.

Q & A

Q. What are the standard synthetic protocols for preparing N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?

The synthesis typically involves multi-step reactions:

Core Formation : Construct the triazolo[4,3-a]quinazoline scaffold via cyclization of substituted quinazoline precursors under reflux conditions (e.g., using acetic acid or DMF as solvent) .

Functionalization : Introduce the cyclohexyl, propyl, and sulfanyl carbamoyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) to isolate high-purity product .

Validation : Confirm structural integrity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) .

Q. Which characterization techniques are critical for verifying the structural and thermal stability of this compound?

Technique Purpose Example Parameters Evidence
NMR Spectroscopy Confirm substituent positions and purity¹H (500 MHz, DMSO-d6), ¹³C (125 MHz)
HPLC Assess purity (>95% for biological assays)C18 column, 0.1% TFA in H2O/MeCN gradient
TGA/DSC Evaluate thermal stability and decompositionHeating rate: 10°C/min, N2 atmosphere
X-ray Diffraction Resolve 3D crystal structure (if crystallizable)Cu-Kα radiation, 100 K

Q. What are the primary biological targets and mechanisms of action for triazoloquinazoline derivatives like this compound?

Triazoloquinazoline derivatives often target:

  • Kinases and Enzymes : Inhibit ATP-binding pockets (e.g., EGFR, VEGFR) via competitive binding .
  • DNA Topoisomerases : Intercalate with DNA or stabilize cleavage complexes, inducing apoptosis .
  • Antimicrobial Targets : Disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
    Mechanistic studies should include enzymatic assays (IC50 determination) and cellular viability assays (MTT/XTT) .

Q. How should researchers optimize storage conditions to ensure compound stability?

  • Temperature : Store at -20°C in airtight, light-protected vials.
  • Solvent : Use anhydrous DMSO for stock solutions (avoid repeated freeze-thaw cycles).
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can computational methods improve the efficiency of synthetic route optimization?

  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., for cyclization steps) .
  • Solvent/Reagent Screening : Machine learning (e.g., Random Forest models) predicts optimal solvents/catalysts from historical data .
  • Yield Optimization : Bayesian optimization algorithms adjust parameters (temperature, stoichiometry) in real-time .

Q. What strategies resolve contradictory bioactivity data across cell lines or animal models?

  • Dose-Response Analysis : Establish EC50/IC50 curves in ≥3 independent replicates to rule out assay variability .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., cyclohexyl vs. adamantyl) to isolate pharmacophore contributions .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

  • Protocol Documentation : Detail reaction parameters (e.g., degassing steps, stirring rates) to minimize batch-to-batch variability .
  • Analytical Validation : Cross-validate purity via orthogonal methods (e.g., NMR + LC-MS) .
  • Collaborative Verification : Share samples with independent labs for replication studies .

Q. Which methodologies are recommended for studying interactions between this compound and biological targets?

Method Application Evidence
Surface Plasmon Resonance (SPR) Real-time binding kinetics (ka/kd measurements)
Isothermal Titration Calorimetry (ITC) Thermodynamic profiling (ΔH, ΔS)
Cryo-EM Visualize compound-protein complexes at near-atomic resolution

Q. How can molecular modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses to prioritize derivatives with improved affinity .
  • ADMET Prediction : SwissADME or ADMETlab2.0 forecasts solubility, metabolic stability, and toxicity .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability in biological membranes .

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